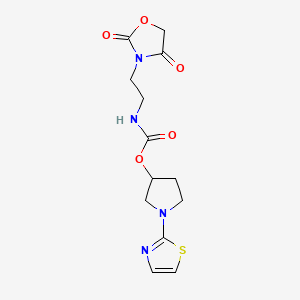
1-(Thiazol-2-yl)pyrrolidin-3-yl (2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone or alpha-halo aldehyde with a thioamide . The substituents on the thiazole ring can greatly affect the biological outcomes .Molecular Structure Analysis
Thiazoles have a five-membered ring structure with sulfur and nitrogen atoms. The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The reactivity of thiazoles can be influenced by the substituents on the thiazole ring. For example, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study by Nural et al. (2018) explored the antimicrobial properties of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which have structural similarities to the compound . These derivatives exhibited significant antibacterial activity against A. baumannii and M. tuberculosis H37Rv strains, suggesting potential as antimycobacterial agents (Nural et al., 2018).
Anticancer Potential
Research by Temple et al. (1983) on the synthesis of potential anticancer agents involving pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines highlighted the potential of compounds structurally related to the one in inhibiting the proliferation of cancer cells. These findings suggest potential applications in developing anticancer therapies (Temple et al., 1983).
Heterocyclic Synthesis
The work by Al-Awadi and Elnagdi (1997) on gas-phase pyrolysis in heterocyclic synthesis, including the study of ethyl N-(5-cyanomethyl-1,3,4-thiadiazol-3-yl)carbamate, provides insights into the use of similar compounds in synthesizing new heterocyclic structures. This has implications for developing novel pharmaceuticals and materials (Al-Awadi & Elnagdi, 1997).
Antibacterial and Antioxidant Activities
The synthesis of novel benzothiazole-containing derivatives, as studied by Bhoi et al. (2016), demonstrated antibacterial and antioxidant activities. These findings suggest the broader utility of thiazole-based compounds, including the one , in antibacterial and antioxidant applications (Bhoi et al., 2016).
Antineoplastic Activity
Research on the synthesis and antineoplastic activity of related compounds by Lalezari and Schwartz (1988) showed that derivatives of 5-aryl-2,3-dihydropyrrolo[2,1-b]thiazole had significant activity against cancer cells. This implies the potential of similar compounds, like the one , in cancer treatment (Lalezari & Schwartz, 1988).
Anticonvulsant Agents
Ghabbour et al. (2015) explored thiazole-based pyrrolidinones and isoindolinediones as anticonvulsant agents. This research indicates the potential of structurally related compounds, including the compound , in the development of new treatments for convulsive disorders (Ghabbour et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl] N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O5S/c18-10-8-21-13(20)17(10)5-2-15-12(19)22-9-1-4-16(7-9)11-14-3-6-23-11/h3,6,9H,1-2,4-5,7-8H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHILYWGTGJHDJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC(=O)NCCN2C(=O)COC2=O)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-Aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride](/img/structure/B2794964.png)
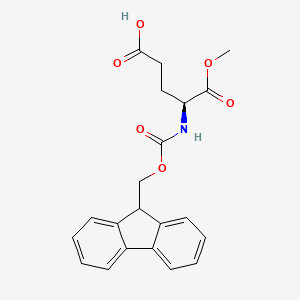
![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2794967.png)

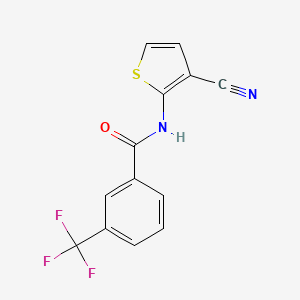
![8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2794973.png)

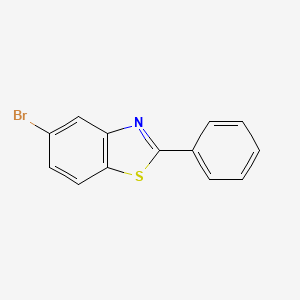
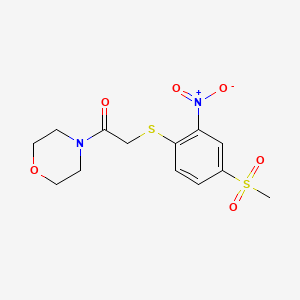
![9-(4-ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2794977.png)
![(4-methylphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2794981.png)
![2-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2794982.png)
![2-[(1H-1,3-benzimidazol-2-ylmethyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2794984.png)
![2-Chloro-N-[[3-(trifluoromethyl)cyclopentyl]methyl]acetamide](/img/structure/B2794986.png)
